6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide
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Overview
Description
6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide is a synthetic compound that features a pyridine ring substituted with a fluorine atom and a carboxamide group, as well as an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Substitution on the Pyridine Ring: The fluorine atom is introduced to the pyridine ring through electrophilic substitution reactions. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling of the Imidazole and Pyridine Rings: The imidazole and pyridine rings are coupled through a nucleophilic substitution reaction, where the imidazole nitrogen attacks the carbonyl carbon of the pyridine carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, using catalysts like palladium or copper.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of functional materials, including catalysts and sensors, due to its unique electronic properties.
Biological Research: The compound is investigated for its antimicrobial and antiviral activities, making it a candidate for new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: A simpler imidazole derivative with similar basic properties but lacking the pyridine and fluorine substitutions.
Fluoropyridines: Compounds with fluorine substitutions on the pyridine ring, but without the imidazole moiety.
Uniqueness
6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide is unique due to its combination of a fluorinated pyridine ring and an imidazole moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic characteristics .
Properties
CAS No. |
1411571-54-4 |
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Molecular Formula |
C11H11FN4O |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
6-fluoro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H11FN4O/c1-16-5-4-13-10(16)7-15-11(17)8-2-3-9(12)14-6-8/h2-6H,7H2,1H3,(H,15,17) |
InChI Key |
GKDQIESBSWCSAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CNC(=O)C2=CN=C(C=C2)F |
Purity |
95 |
Origin of Product |
United States |
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